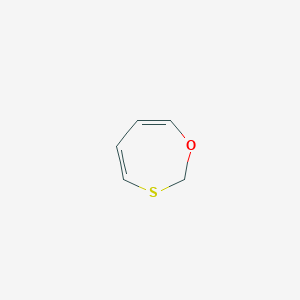
2-Iodo-4-methylthiophene
Overview
Description
2-Iodo-4-methylthiophene is a halogenated thiophene . It has the molecular formula C5H5IS and a molecular weight of 224.06 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Iodo-4-methylthiophene, often involves heterocyclization of various substrates . Some significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-methylthiophene can be represented by the InChI code: InChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3 . More detailed structural information can be obtained through X-ray crystallography and NMR .Chemical Reactions Analysis
Thiophene derivatives, including 2-Iodo-4-methylthiophene, are involved in a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
2-Iodo-4-methylthiophene is a liquid at room temperature . It has a molecular weight of 224.06 .Scientific Research Applications
Structural Characterization and Side Products of Iodination :
- An unexpected side product, 3,4,5-triiodo-2-methylthiophene, was discovered during the iodination of 2-methylthiophene. Its structure and properties were characterized using X-ray crystallography and NMR techniques. This finding illustrates the complexity and unexpected outcomes in the chemical modification of thiophene derivatives (Patel et al., 2019).
Mechanism of Lithium-Iodine Exchange in Iodothiophene :
- Research on 2-lithio-5-methylthiophene revealed insights into the lithium-iodine exchange mechanism in iodothiophenes. These findings are vital for understanding the chemical behavior of such compounds in various reactions (Reich & Whipple, 2005).
Photoinduced Substitution Reactions :
- Studies on 2-iodo-5-nitrothiophene and related compounds helped to understand the photoinduced substitution reactions following the cleavage of carbon-halogen bonds. Such knowledge is critical for the development of photochemically active materials (Latterini et al., 2001).
Conjugated Conductive Polymers :
- Research on polythiophenes and poly(4-methylthiophenes) explored their structural properties, contributing to the development of conductive polymers with potential applications in electronics and materials science (Chen & Tsai, 1993).
Copolymerization and Polymer Coating Applications :
- Studies on the copolymerization of 2,2'-bithiophene with methyl thiophene-3-acetate and 3-methylthiophene provided insights into creating polythiophene films with ester groups, useful in various coating and material applications (Welzel et al., 1999).
Molecular Structure Analysis :
- The molecular structure of 2-methylthiophene was analyzed through electron diffraction and microwave spectroscopic data, contributing to a deeper understanding of thiophene derivatives at the molecular level (Tanabe et al., 1995).
Potentiometric Response in Aqueous Solutions :
- Investigations into the potentiometric response of various polythiophenes, including poly(3-methylthiophene), in aqueous solutions shed light on their potential use in sensing and detection technologies (Bobacka et al., 1993).
Spectroscopic Studies and Quantum Mechanical Calculations :
- Spectroscopic and quantum mechanical studies on related thiophene derivatives have provided valuable insights into their electronic properties and potential applications in molecular electronics (Özdemir Tarı et al., 2015).
Safety and Hazards
Future Directions
Thiophene derivatives, including 2-Iodo-4-methylthiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods.
properties
IUPAC Name |
2-iodo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHJEWBLTYDUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631715 | |
| Record name | 2-Iodo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16488-58-7 | |
| Record name | 2-Iodo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)





![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)





